molecular formula C6H4BrClO2S B7987689 Methyl 5-Bromo-3-chloro-2-thiophene carboxylate

Methyl 5-Bromo-3-chloro-2-thiophene carboxylate

Cat. No.: B7987689
M. Wt: 255.52 g/mol
InChI Key: KZFLHAZJPKHZFW-UHFFFAOYSA-N
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Description

Methyl 5-Bromo-3-chloro-2-thiophene carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine and chlorine substituents on the thiophene ring, along with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Bromo-3-chloro-2-thiophene carboxylate typically involves the bromination and chlorination of thiophene derivatives followed by esterification. One common method includes the bromination of 2-thiophenecarboxylic acid, followed by chlorination and subsequent esterification with methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentration is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromo-3-chloro-2-thiophene carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted thiophene derivatives.

    Oxidation: Products include thiophene sulfoxides and sulfones.

    Reduction: Products include thiol derivatives.

Scientific Research Applications

Methyl 5-Bromo-3-chloro-2-thiophene carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-3-chloro-2-thiophene carboxylate involves its interaction with various molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-Bromo-3-chlorothiophene carboxylate
  • Methyl 5-Bromo-2-chlorothiophene carboxylate
  • Methyl 3-Bromo-2-chlorothiophene carboxylate

Uniqueness

Methyl 5-Bromo-3-chloro-2-thiophene carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the thiophene ring, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 5-bromo-3-chlorothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFLHAZJPKHZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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